6-Methylcinnoline-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

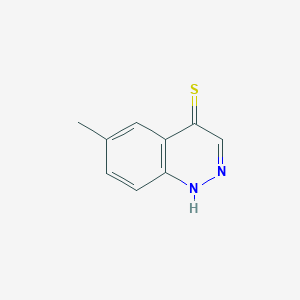

6-Methylcinnoline-4-thiol is an organic compound belonging to the cinnoline family, characterized by a thiol group (-SH) attached to the fourth position of the cinnoline ring and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcinnoline-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with acetaldehyde to form the cinnoline ring, followed by thiolation at the fourth position using thiolating agents such as thiourea or hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization and thiolation. The reaction conditions often require controlled temperatures and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methylcinnoline-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions

Major Products:

Scientific Research Applications

6-Methylcinnoline-4-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methylcinnoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is crucial for its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Cinnoline-4-thiol: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.

6-Methylcinnoline: Lacks the thiol group, affecting its biological activity and applications.

4-Methylcinnoline-4-thiol: Has a methyl group at the fourth position instead of the sixth, leading to variations in reactivity and applications

Uniqueness: 6-Methylcinnoline-4-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Methylcinnoline-4-thiol is a sulfur-containing heterocyclic compound with significant biological activity. Its unique structure, featuring a thiol group, suggests potential applications in medicinal chemistry, particularly in antimicrobial and antioxidant therapies. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The presence of the thiol group is crucial for its activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiol Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MSSA & MRSA) | 1.56 - 12.5 μg/mL |

| Benzosiloxaboroles | Staphylococcus aureus (MSSA & MRSA) | 1.56 - 12.5 μg/mL |

| Other thiol derivatives | Various Gram-negative bacteria | 25 - >400 μg/mL |

The above table indicates that compounds with thiol functionalities exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 1.56 to 12.5 μg/mL .

Antioxidant Activity

Thiol compounds are known for their antioxidant properties due to their ability to donate electrons and reduce oxidative stress in biological systems. The antioxidant activity of this compound can be inferred from studies on related thiol compounds.

Case Study: Antioxidant Activity

In a study assessing various thiol derivatives, it was found that these compounds exhibited moderate antioxidant activity at low concentrations (around 20 µM), while higher concentrations (50–100 µM) could lead to pro-oxidant effects . This dual behavior underscores the importance of concentration in determining the biological effects of thiols.

The biological activity of thiols like this compound can be attributed to their reactivity with reactive oxygen species (ROS) and electrophiles. Thiols can undergo oxidation to form disulfides or sulfenic acids, which play critical roles in redox signaling and cellular protection mechanisms .

Therapeutic Applications

Given its antimicrobial and antioxidant properties, this compound has potential therapeutic applications in treating infections caused by resistant bacteria and conditions associated with oxidative stress, such as neurodegenerative diseases.

Potential Applications:

- Antimicrobial Agents: Targeting drug-resistant bacterial strains.

- Antioxidants: Protecting cells from oxidative damage.

- Neuroprotective Agents: Modulating redox homeostasis in neurodegenerative conditions.

Properties

IUPAC Name |

6-methyl-1H-cinnoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAOOPSBHWXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.